3-Bromo-2-methylpropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the enantioselective synthesis of 3-methyleneindan-1-ols is achieved through a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, indicating the utility of brominated intermediates in complex organic syntheses . Similarly, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone suggests a mechanism for the formation of brominated quinones from dibrominated precursors . These studies highlight the versatility of brominated compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite complex. For example, the crystal and molecular structures of bromo(3-dimethylaminopropan-1-olato)copper(II) were determined using X-ray diffraction, revealing a distorted square planar coordination of copper ions . This suggests that the molecular structure of brominated alcohols can significantly influence their coordination chemistry and physical properties.
Chemical Reactions Analysis
Brominated compounds are known to undergo various chemical reactions. The electrochemical reduction of vicinal dibromides, such as 1,2-dibromo-3-(4-substituted)-phenylpropanes, leads to reductive cleavage and double-bond migration, demonstrating the reactivity of bromine-carbon bonds . Additionally, the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base involves multiple pathways, releasing bromide ions and other products . These studies show that brominated alcohols can participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical properties of brominated compounds can vary widely. For instance, 2-Bromo-1,1,1-trichloro-2-methylpropane forms a plastic crystal with a body-centered cubic lattice, exhibiting a phase transition at about -62°C . This indicates that brominated alcohols may display unique phase behavior and crystal structures. The magnetic properties of bromo(3-dimethylaminopropan-1-olato)copper(II) also show strong antiferromagnetic spin coupling, which is influenced by the coordination geometry at the copper atom . These findings suggest that the physical and chemical properties of brominated alcohols are influenced by their molecular structure and the nature of their substituents.
Scientific Research Applications
Biofuel Research
Research conducted by Mack et al. (2014) explored the anti-knock properties of various biofuels, including 2-methylpropan-1-ol (isobutanol), a compound structurally similar to 3-Bromo-2-methylpropan-1-ol. These biofuels were evaluated for their potential as additives in fuel for spark ignition engines, indicating the relevance of such compounds in renewable energy research (Mack et al., 2014).
Solid-State Chemistry
Štěpnička et al. (2004) investigated the solid-state structures of compounds including 2-methylpropan-1-ol derivatives, highlighting the significance of these molecules in understanding solid-state assemblies and their potential applications in materials science (Štěpnička et al., 2004).
Chemical Synthesis
Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal, a compound related to 3-Bromo-2-methylpropan-1-ol, in the synthesis of 3-bromoquinolin-6-ols. This showcases the utility of such compounds in complex organic synthesis, particularly in the formation of quinoline derivatives (Lamberth et al., 2014).
Environmental Chemistry
Studies by Reisen et al. (2003) and Alvarado et al. (1999) investigated the environmental impact of compounds such as 2-methyl-3-buten-2-ol and their reaction products, relevant to understanding the atmospheric chemistry and environmental fate of similar compounds like 3-Bromo-2-methylpropan-1-ol (Reisen et al., 2003) (Alvarado et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOHRIGZMLNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336685 | |
Record name | 3-bromo-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylpropan-1-ol | |
CAS RN |
40145-08-2 | |
Record name | 3-bromo-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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